4-Formyl-2,5-dimethylbenzoic acid
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Overview
Description
4-Formyl-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₃ It is a derivative of benzoic acid, characterized by the presence of formyl and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,5-dimethylbenzoic acid typically involves the formylation of 2,5-dimethylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to introduce the formyl group at the para position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-Carboxy-2,5-dimethylbenzoic acid.
Reduction: 4-Hydroxymethyl-2,5-dimethylbenzoic acid.
Substitution: 4-Formyl-2,5-dimethyl-3-bromobenzoic acid or 4-Formyl-2,5-dimethyl-3-nitrobenzoic acid.
Scientific Research Applications
4-Formyl-2,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formyl-2,5-dimethylbenzoic acid depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylbenzoic acid: Lacks the methyl groups, which can affect its physical and chemical properties.
4-Methyl-2,5-dimethylbenzoic acid: Has an additional methyl group, which can influence its reactivity and applications.
Uniqueness
4-Formyl-2,5-dimethylbenzoic acid is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Biological Activity
4-Formyl-2,5-dimethylbenzoic acid (FDMBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FDMBA, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
FDMBA is characterized by its formyl and dimethyl substituents on the benzene ring. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of FDMBA against various bacterial strains. The compound has shown notable activity against Staphylococcus aureus and Acinetobacter baumannii, which are significant pathogens in clinical settings.
Case Study: Antimicrobial Efficacy
A study conducted on a series of benzoic acid derivatives, including FDMBA, evaluated their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicated that FDMBA exhibited an MIC value of 3.125 µg/mL against A. baumannii ATCC 19606, demonstrating its potent inhibitory effects.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | A. baumannii ATCC 19606 | 3.125 |
Other derivatives | S. aureus | >50 |
Other derivatives | E. coli | >50 |
The mechanism by which FDMBA exerts its biological effects involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the formyl group is believed to enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes effectively.
Proposed Mechanisms:
- Membrane Disruption : The hydrophobic nature of FDMBA may disrupt the integrity of bacterial cell membranes.
- Enzyme Inhibition : FDMBA may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be elucidated.
Research Findings
Further research has indicated that modifications to the structure of benzoic acid derivatives can significantly influence their biological activity. For instance, the introduction of halogen substituents has been shown to enhance antimicrobial potency.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals that FDMBA's unique configuration contributes to its biological activity:
Compound | Substituents | Activity Level |
---|---|---|
This compound | Formyl, Dimethyl | High |
2-Chloro-4,5-dimethylbenzoic acid | Chloro, Dimethyl | Moderate |
4-Methylbenzoic acid | Methyl | Low |
Properties
IUPAC Name |
4-formyl-2,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUQHBVWXJOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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